1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS No.: 2097983-03-2
Cat. No.: VC3158405
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097983-03-2 |
|---|---|
| Molecular Formula | C12H16N4 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 1-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C12H16N4/c1-3-16-11(9-13-2)8-12(15-16)10-4-6-14-7-5-10/h4-8,13H,3,9H2,1-2H3 |
| Standard InChI Key | BXYOTLCXJURWQT-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C2=CC=NC=C2)CNC |
| Canonical SMILES | CCN1C(=CC(=N1)C2=CC=NC=C2)CNC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification and Basic Properties
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is characterized by precise molecular parameters that establish its identity within chemical databases and literature. The compound possesses a relatively simple molecular formula while maintaining structural complexity through its heterocyclic arrangement. These fundamental properties establish the foundation for understanding its potential chemical behavior and applications.
Table 1: Basic Chemical Properties of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
| Property | Value |
|---|---|
| CAS Number | 2097983-03-2 |
| Molecular Formula | C12H16N4 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 1-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C12H16N4/c1-3-16-11(9-13-2)8-12(15-16)10-4-6-14-7-5-10/h4-8,13H,3,9H2,1-2H3 |
| Standard InChIKey | BXYOTLCXJURWQT-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C2=CC=NC=C2)CNC |
| PubChem Compound ID | 121210948 |
Structural Features and Significance
The molecular structure of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine contains several key structural elements that define its chemical identity and potential reactivity patterns. The compound features a 5-membered pyrazole ring core with an ethyl group at the N1 position, a pyridine ring attached at position 3, and an N-methylmethanamine group at position 5. This specific arrangement of functional groups creates a unique chemical entity with multiple potential interaction sites.
The pyrazole core represents a 5-membered heterocyclic system containing two adjacent nitrogen atoms, a common structural motif found in numerous biologically active compounds. The pyridine substituent introduces an additional aromatic ring with a nitrogen atom, potentially enhancing the compound's ability to form hydrogen bonds and participate in π-π stacking interactions with biological macromolecules. The N-methylmethanamine group provides a secondary amine functionality, offering additional sites for hydrogen bonding and potential reactivity.
Physical and Chemical Properties
While specific experimental data on the physical and chemical properties of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine remains limited in the available literature, several key properties can be inferred based on its structural features and comparison with related compounds:
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Solubility: Based on structural analysis, the compound likely exhibits moderate solubility in organic solvents due to its aromatic and alkyl components, with potential partial solubility in aqueous solutions owing to its nitrogen-containing functional groups.
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Hydrogen Bonding Capability: The compound's structure facilitates hydrogen bonding interactions through its amine group and heterocyclic nitrogen atoms, which may influence its biological activity and solubility characteristics.
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Acid-Base Properties: The presence of basic nitrogen atoms in both the pyrazole and pyridine rings, as well as the secondary amine functionality, suggests that the compound can accept protons and potentially form salts in acidic environments.
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Stability: Like most pyrazole derivatives, the compound is expected to demonstrate reasonable stability under normal laboratory conditions, although specific stability parameters remain to be experimentally determined.
Synthetic Approaches and Methodology
Purification and Characterization Considerations
The synthesis of complex heterocyclic compounds like 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine requires careful purification and characterization to ensure structural confirmation and purity:
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Chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), would likely be employed for purification.
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Structural confirmation would typically involve multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, to verify the correct molecular structure.
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Purity assessment using analytical techniques such as HPLC and elemental analysis would be essential for confirming the quality of the synthesized compound.
Comparative Analysis with Related Compounds
Structural Comparisons
To better understand the potential properties and applications of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, it is valuable to compare it with structurally related compounds:
Table 2: Structural Comparison with Related Pyrazole Derivatives
This structural comparison highlights the unique features of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, particularly the combination of a pyrazole core with a pyridine substituent at position 3 and an N-methylmethanamine group at position 5, which distinguishes it from related compounds.
Property and Reactivity Comparisons
The structural differences between 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine and related compounds likely influence their chemical and biological properties:
Table 3: Predicted Property Comparison with Related Compounds
| Property | 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine | Related Pyrazole Derivatives |
|---|---|---|
| Hydrogen Bonding | Multiple H-bond acceptors (pyrazole, pyridine N); one H-bond donor (secondary amine) | Varies based on specific functional groups |
| Basic Character | Multiple basic centers (pyrazole, pyridine, amine) | Similar basic character with variation based on substituents |
| Lipophilicity | Moderate, due to balance of aromatic rings and polar groups | Varies with substituent pattern; generally moderate to high |
| Potential Biological Targets | Enzymes, receptors with affinity for heterocyclic compounds | Similar target profiles with variation based on specific structure |
| Metal Coordination | Multiple coordination sites through heterocyclic N atoms | Coordination ability varies with number and position of N atoms |
The specific combination of structural features in 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, particularly the pyridine ring at position 3 of the pyrazole, may confer unique interaction properties with biological targets compared to the related compounds.
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